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Compound of Interest

Compound Name: Methyl 3-O-feruloylquinate

Cat. No.: B1632332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation of Methyl 3-O-feruloylquinate's therapeutic potential is

limited in publicly available scientific literature. This guide provides a comparative analysis

based on the in vivo performance of structurally and functionally related compounds, offering

insights into its potential therapeutic applications and a framework for future research.

Methyl 3-O-feruloylquinate is a natural phenolic compound that, based on its structural

components—ferulic acid and a quinic acid derivative—is hypothesized to possess significant

anti-inflammatory and neuroprotective properties.[1] Ferulic acid is known for its antioxidant

and neuroprotective effects, while various caffeoylquinic and feruloylquinic acid derivatives

have demonstrated potent anti-inflammatory and neuroprotective activities in several preclinical

models.[2][3][4][5] This guide summarizes the available in vivo data for these related

compounds to project the therapeutic potential of Methyl 3-O-feruloylquinate.

Comparative In Vivo Efficacy
To provide a clear comparison, the following tables summarize key quantitative data from in

vivo studies on compounds structurally related to Methyl 3-O-feruloylquinate.

Anti-Inflammatory Activity
The anti-inflammatory potential of related compounds has been primarily evaluated using the

carrageenan-induced paw edema model in rodents. This model assesses the ability of a
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compound to reduce acute inflammation.

Compound Animal Model Dosage
Route of
Administration

Key Findings

3,4,5-tri-O-

caffeoylquinic

acid

Rat 50 mg/kg -

Showed highly

significant

inhibition of

edema volume

(88% of the

activity of

indomethacin at

10 mg/kg) and

significant

reduction of

TNF-α and IL-1β

levels.[4][6]

Caffeic Acid

Derivatives

(Butyl, Octyl, and

CAPE)

Mouse - Pre-treatment

Inhibited

carrageenan-

induced paw

edema and

prevented the

increase in IL-1β

levels and

neutrophil influx.

[7]

Indomethacin

(Reference Drug)
Rat 10 mg/kg -

Standard non-

steroidal anti-

inflammatory

drug (NSAID)

used as a

positive control.

[4][6]

Neuroprotective Effects
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The neuroprotective potential of related compounds has been investigated in various animal

models of neurodegenerative diseases and neuronal injury.
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Compound
Animal
Model

Disease
Model

Dosage
Route of
Administrat
ion

Key
Findings

Quinic Acid Mouse

Lipopolysacc

haride (LPS)-

induced

neuroinflamm

ation

- Oral

Restored

social

impairment

and spatial

and fear

memory;

inhibited

proinflammat

ory mediators

and oxidative

stress

markers in

the

hippocampus

.[8]

D-(-)-Quinic

Acid
Rat

Aluminum

chloride-

induced

dementia

200 mg/kg

and 400

mg/kg

Oral

Rescued

acetylcholine

sterase

(AChE)

activity and

behavioral

impairments;

significantly

inhibited

monoamine

oxidase-B

(MAO-B).[9]

Ferulic Acid Zebrafish MPTP-

induced

neurotoxicity

100 μM - Resulted in

100%

survival and

increased the

number of
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dopaminergic

neurons.[10]

Ferulic Acid Rat

Cerebral

ischemia/rep

erfusion

- -

Attenuated

memory

impairment

and reduced

hippocampal

neuronal

apoptosis

and oxidative

stress.[2]

Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation of novel

therapeutic compounds.

Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for assessing acute anti-inflammatory activity.

Animals: Male Wistar or Sprague-Dawley rats (180-250g) are typically used.

Groups: Animals are randomly assigned to several groups: a control group (vehicle), a

reference standard group (e.g., Indomethacin, 10 mg/kg), and test compound groups at

various doses.

Procedure:

The initial paw volume of each rat is measured using a plethysmometer.

The test compound or vehicle is administered, typically orally or intraperitoneally.

After a predetermined time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in

saline is injected into the sub-plantar region of the right hind paw.
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Paw volume is then measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the

carrageenan injection.

Data Analysis: The percentage inhibition of edema is calculated for each group in

comparison to the control group. Levels of pro-inflammatory cytokines such as TNF-α and IL-

1β can also be measured in the paw tissue or serum using ELISA.[4][6][7]

Middle Cerebral Artery Occlusion (MCAO) Model of
Stroke in Rats
This model is used to evaluate the neuroprotective effects of compounds against ischemic

brain injury.

Animals: Male Sprague-Dawley rats (250-300g) are commonly used.

Anesthesia: Animals are anesthetized using an appropriate agent (e.g., isoflurane).

Procedure:

A midline cervical incision is made to expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

The ECA is ligated and dissected.

A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and

advanced to block the origin of the middle cerebral artery (MCA).

After a specific occlusion period (e.g., 90 minutes), the filament is withdrawn to allow for

reperfusion.

Treatment: The test compound or vehicle is administered at a specific time point before,

during, or after the ischemic event.

Outcome Measures: Neurological deficit scores, infarct volume (often measured by TTC

staining), and molecular markers of apoptosis and inflammation are assessed at a

predetermined time after reperfusion (e.g., 24 hours).[2]
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Potential Signaling Pathways and Experimental
Workflows
Based on the known mechanisms of ferulic acid and caffeoylquinic acids, Methyl 3-O-
feruloylquinate is likely to exert its therapeutic effects by modulating key signaling pathways

involved in inflammation and neuronal survival.
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Caption: Potential inhibition of the NF-κB signaling pathway by Methyl 3-O-feruloylquinate.

Cytoplasm

Oxidative Stress Keap1
induces conformational change Nrf2sequesters Nucleus

translocates Antioxidant
Response Element

binds to
Antioxidant Genes

activates transcription

Methyl 3-O-feruloylquinate
promotes Nrf2 release

Click to download full resolution via product page

Caption: Hypothetical neuroprotective mechanism via activation of the Nrf2 pathway.
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Caption: A generalized workflow for the in vivo validation of a therapeutic compound.

In conclusion, while direct in vivo data for Methyl 3-O-feruloylquinate is not yet available, the

substantial evidence from structurally related compounds provides a strong rationale for its
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investigation as a potential anti-inflammatory and neuroprotective agent. The experimental

models and potential signaling pathways detailed in this guide offer a robust framework for

future research to elucidate the specific therapeutic profile of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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